molecular formula C16H19ClOSi B14389370 [(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxy](trimethyl)silane CAS No. 90127-96-1

[(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxy](trimethyl)silane

Cat. No.: B14389370
CAS No.: 90127-96-1
M. Wt: 290.86 g/mol
InChI Key: CUQNHSQUXACZBU-UHFFFAOYSA-N
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Description

(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane is an organic compound characterized by a cycloheptatriene ring substituted with a chloro and phenyl group, and an oxy-trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane typically involves the reaction of cycloheptatriene derivatives with chlorinating agents and subsequent silylation. One common method involves the chlorination of 7-phenylcyclohepta-1,3,5-triene followed by the reaction with trimethylsilyl chloride under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and silylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Amino or thio derivatives.

    Oxidation: Oxidized cycloheptatriene derivatives.

    Reduction: Dechlorinated cycloheptatriene derivatives.

    Hydrolysis: Hydroxylated cycloheptatriene derivatives.

Scientific Research Applications

(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane involves its interaction with molecular targets through its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the trimethylsilyl group can undergo hydrolysis, releasing reactive intermediates that interact with biological or chemical targets. These interactions can modulate various molecular pathways and processes.

Comparison with Similar Compounds

(2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane can be compared with similar compounds such as:

The unique combination of functional groups in (2-Chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxysilane imparts distinct reactivity and versatility, making it valuable in diverse research and industrial applications.

Properties

CAS No.

90127-96-1

Molecular Formula

C16H19ClOSi

Molecular Weight

290.86 g/mol

IUPAC Name

(2-chloro-7-phenylcyclohepta-1,3,5-trien-1-yl)oxy-trimethylsilane

InChI

InChI=1S/C16H19ClOSi/c1-19(2,3)18-16-14(11-7-8-12-15(16)17)13-9-5-4-6-10-13/h4-12,14H,1-3H3

InChI Key

CUQNHSQUXACZBU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(C=CC=CC1C2=CC=CC=C2)Cl

Origin of Product

United States

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